N-[(4R,5S)-4,5-dihydroxycycloheptyl]-2-(2-methylphenoxy)butanamide
Description
N-[(4R,5S)-4,5-dihydroxycycloheptyl]-2-(2-methylphenoxy)butanamide: is a complex organic compound characterized by its unique structural features. This compound contains a cycloheptyl ring with two hydroxyl groups and a butanamide moiety attached to a methylphenoxy group. Its distinct structure makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-[(4R,5S)-4,5-dihydroxycycloheptyl]-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-3-16(23-17-7-5-4-6-12(17)2)18(22)19-13-8-10-14(20)15(21)11-9-13/h4-7,13-16,20-21H,3,8-11H2,1-2H3,(H,19,22)/t13?,14-,15+,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLUISBVDMPHRT-IRHLINNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCC(C(CC1)O)O)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)NC1CC[C@H]([C@H](CC1)O)O)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4R,5S)-4,5-dihydroxycycloheptyl]-2-(2-methylphenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cycloheptyl Ring: This step involves the cyclization of a suitable linear precursor under acidic or basic conditions to form the cycloheptyl ring.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Attachment of the Butanamide Moiety: This step involves the reaction of the cycloheptyl intermediate with a butanoyl chloride derivative under basic conditions to form the butanamide moiety.
Coupling with Methylphenoxy Group: The final step involves the coupling of the butanamide intermediate with a methylphenol derivative, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4R,5S)-4,5-dihydroxycycloheptyl]-2-(2-methylphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the amide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(4R,5S)-4,5-dihydroxycycloheptyl]-2-(2-methylphenoxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4R,5S)-4,5-dihydroxycycloheptyl]-2-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4R,5S)-4,5-dihydroxycyclohexyl]-2-(2-methylphenoxy)butanamide
- N-[(4R,5S)-4,5-dihydroxycyclooctyl]-2-(2-methylphenoxy)butanamide
- N-[(4R,5S)-4,5-dihydroxycyclopentyl]-2-(2-methylphenoxy)butanamide
Uniqueness
N-[(4R,5S)-4,5-dihydroxycycloheptyl]-2-(2-methylphenoxy)butanamide is unique due to its specific cycloheptyl ring structure and the presence of both hydroxyl and butanamide functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
